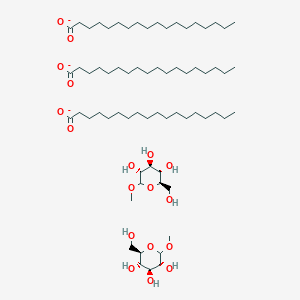

2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol;octadecanoic acid

Description

Overview of Bio-derived Amphiphilic Compounds in Advanced Materials Science

Bio-derived amphiphilic compounds, which possess both water-loving (hydrophilic) and oil-loving (lipophilic) properties, are gaining prominence in advanced materials science. nih.govacs.org These molecules, sourced from renewable resources like sugars and vegetable oils, offer a greener alternative to their petroleum-based counterparts. encyclopedia.pubacs.org Their inherent biodegradability and low toxicity make them attractive for a wide range of applications, from drug delivery systems to personal care products. nih.govnih.gov The unique structures of these compounds, often featuring complex stereochemistry, allow for the creation of novel materials with tailored functionalities. acs.orgacs.org Researchers are actively exploring how the self-assembly of these amphiphiles can be harnessed to construct nanoscale carriers for various active ingredients. nih.gov

Significance of Sugar-Based Surfactants in Sustainable Chemistry

Sugar-based surfactants are at the forefront of sustainable chemistry, offering a compelling substitute for synthetic surfactants. encyclopedia.pubsciendo.com Derived from abundant and renewable feedstocks such as glucose, sucrose (B13894), and starch, these surfactants are biodegradable and environmentally benign. encyclopedia.pubsciendo.com Their production aligns with the principles of green chemistry by reducing reliance on fossil fuels and minimizing the generation of hazardous substances. nih.gov The versatility of sugar-based surfactants allows for their use in a broad spectrum of products, including detergents, emulsifiers, and foaming agents, contributing to the development of more eco-friendly consumer and industrial goods. encyclopedia.pubnih.gov

Positioning Methyl Glucoside Esters within Nonionic Surfactant Families

Within the broad category of nonionic surfactants, methyl glucoside esters occupy a distinct and valuable position. lesielle.comcir-safety.org Unlike many other nonionic surfactants, they are derived from natural and renewable sources. lesielle.comrau-cosmetics.com Methyl glucoside sesquistearate, specifically, is a non-ionic surfactant. lesielle.com These esters are known for their excellent emulsifying and moisturizing properties, making them highly desirable in the cosmetic and personal care industries. rau-cosmetics.com Their molecular structure, consisting of a hydrophilic glucose core and lipophilic fatty acid chains, can be tailored to achieve a wide range of Hydrophilic-Lipophilic Balance (HLB) values, allowing for the creation of stable oil-in-water or water-in-oil emulsions. nih.govci.guide

Historical Context of Methyl Glucoside Derivatization Research

The exploration of methyl glucoside derivatives is not a new endeavor, with early research dating back several decades. google.com Initially, the focus was on producing these esters through traditional chemical synthesis methods, such as transesterification at high temperatures. google.com These early methods often faced challenges in achieving high yields and controlling the degree of esterification due to the multiple hydroxyl groups on the glucose molecule. google.com Over the years, research has evolved to include enzymatic synthesis, which offers greater selectivity and milder reaction conditions. google.com The ongoing interest in these compounds is driven by the continuous demand for high-performance, sustainable, and biocompatible surfactants in various industrial sectors. google.com

Properties

CAS No. |

68936-95-8 |

|---|---|

Molecular Formula |

C68H136O18 |

Molecular Weight |

1241.8 g/mol |

IUPAC Name |

bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol);tris(octadecanoic acid) |

InChI |

InChI=1S/3C18H36O2.2C7H14O6/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3*2-17H2,1H3,(H,19,20);2*3-11H,2H2,1H3 |

InChI Key |

YFNDWXFUVJDXDA-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.COC1C(C(C(C(O1)CO)O)O)O.COC1C(C(C(C(O1)CO)O)O)O |

Synonyms |

Methyl glucose sesquistearate, Glucate SS(TM) |

Origin of Product |

United States |

Synthetic Pathways and Esterification Mechanisms of Methyl Glucoside Sesquistearate

Fundamental Esterification of Methyl Glucoside

The synthesis of methyl glucoside sesquistearate primarily involves the esterification of methyl glucoside with stearic acid. Methyl glucoside itself is produced through the acid-catalyzed reaction of glucose with methanol (B129727). wikipedia.orggoogle.comgoogle.comorgsyn.org The esterification process can be broadly categorized into two main pathways: transesterification with fatty acid methyl esters and direct esterification with free fatty acids.

Transesterification with Fatty Acid Methyl Esters

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. In the context of methyl glucoside sesquistearate synthesis, this involves reacting methyl glucoside with a methyl ester of stearic acid (methyl stearate). This process can be catalyzed by either acids or bases. youtube.commasterorganicchemistry.com

Stoichiometric Considerations and By-product Formation

The stoichiometry of the reaction between methyl glucoside and methyl stearate (B1226849) is crucial in determining the final product composition, which is a mixture of mono-, di-, and potentially tri- and tetra-esters. The "sesquistearate" designation implies an average of 1.5 stearic acid molecules per methyl glucoside molecule. lesielle.com Achieving this specific ratio requires careful control of the molar ratio of the reactants.

The primary by-product of this transesterification reaction is methanol, which is liberated from the methyl stearate. masterorganicchemistry.com The removal of this by-product is essential to drive the equilibrium towards the formation of the desired methyl glucoside esters.

| Reactant | Product | By-product |

| Methyl Glucoside | Methyl Glucoside Sesquistearate | Methanol |

| Methyl Stearate |

Role of the Methyl Glucoside Core as the Anomeric Carbon

The methyl glucoside molecule possesses a reactive anomeric carbon at the C-1 position, which is part of the glycosidic bond with the methyl group. libretexts.org However, esterification primarily occurs at the hydroxyl groups of the glucose ring, not at the anomeric carbon. youtube.com The presence of the methyl group at the anomeric position blocks further reaction at this site. psu.edu The hydroxyl groups at positions 2, 3, 4, and 6 are available for esterification. The primary hydroxyl group at the C-6 position is generally the most reactive. researchgate.net The formation of an oxacarbenium ion intermediate can occur during glycosylation reactions, which involves the anomeric carbon, but this is distinct from the esterification process at the other hydroxyl sites. nih.gov

Direct Esterification with Free Fatty Acids

Direct esterification involves the reaction of methyl glucoside directly with stearic acid. This method is a common and traditional approach to producing fatty acid esters of glycosides. google.comgoogle.com

Acid-Catalyzed Approaches in Methyl Glucoside Ester Synthesis

The direct esterification of methyl glucoside with stearic acid is frequently carried out using an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com This reaction is an equilibrium process where water is formed as a by-product. youtube.com To drive the reaction towards the formation of the ester, the water is continuously removed from the reaction mixture, often by azeotropic distillation or applying a vacuum. google.com

Commonly used acid catalysts include sulfuric acid and p-toluenesulfonic acid. ache.org.rsresearchgate.net The reaction is typically conducted at elevated temperatures, ranging from 160°C to 300°C. google.com The rate of esterification is influenced by factors such as the type and concentration of the catalyst, the molar ratio of the reactants, and the reaction temperature. ache.org.rsresearchgate.netjocpr.com For instance, increasing the molar ratio of alcohol to acid and increasing the temperature generally leads to a higher reaction speed and yield. ache.org.rs

| Parameter | Effect on Esterification |

| Catalyst | Increases reaction rate. ache.org.rs |

| Temperature | Higher temperatures increase reaction rate. ache.org.rs |

| Reactant Molar Ratio | Excess alcohol shifts equilibrium towards products. ache.org.rs |

| Water Removal | Drives the reaction to completion. google.com |

Base-Catalyzed Esterification with Methyl Glucoside

While acid catalysis is common for direct esterification, base-catalyzed methods can also be employed. In a base-catalyzed process, a strong base is used to deprotonate the alcohol, making it a more potent nucleophile. However, for direct esterification with a free fatty acid, a base would deprotonate the carboxylic acid to form a carboxylate salt, which is less reactive towards nucleophilic attack. Therefore, base catalysis is more commonly associated with transesterification. youtube.comchemistrysteps.com

In the context of ester hydrolysis, which is the reverse of esterification, base catalysis (saponification) is highly effective and irreversible because the final step involves the deprotonation of the carboxylic acid by the base. chemistrysteps.com For the forward reaction of direct esterification, acid catalysis is the more conventional and mechanistically favored approach.

Enzymatic Synthesis Approaches

Enzymatic synthesis offers a green alternative to traditional chemical methods, which often require high temperatures and can lead to undesirable byproducts. core.ac.uknih.gov Lipases are the primary enzymes employed for this purpose, catalyzing the esterification or transesterification reactions with high regioselectivity. scielo.br

Lipase-catalyzed transesterification is a widely studied method for producing sugar esters like methyl glucoside sesquistearate. nih.govresearchgate.net In this process, a fatty acid ester, such as methyl stearate or vinyl stearate, serves as the acyl donor instead of the free fatty acid. The reaction is typically carried out in organic solvents to minimize water activity, which can lead to hydrolysis of the ester product, a reverse reaction also catalyzed by lipases. scielo.brnih.gov

The choice of lipase (B570770) is crucial. Lipases from Candida antarctica B (often immobilized and known as Novozym 435) and Thermomyces lanuginosus are frequently used for their effectiveness in synthesizing sugar esters. core.ac.uknih.gov For instance, studies have shown that Lipozyme TLIM and Novozym 435 can effectively catalyze the esterification of methyl glucoside with fatty acids. mdpi.com The use of immobilized enzymes is advantageous as it simplifies the separation of the catalyst from the reaction mixture and enhances enzyme stability. dyu.edu.tw

Organic solvents like 2-methyl-2-butanol (B152257) (tert-amyl alcohol) and solvent mixtures containing dimethyl sulfoxide (B87167) (DMSO) have been found to be suitable reaction media, as they help to solubilize both the polar sugar and the nonpolar fatty acid derivative. core.ac.ukmdpi.com The continuous removal of the alcohol byproduct (e.g., methanol when using methyl stearate) can drive the reaction equilibrium towards the formation of the desired ester. researchgate.net

The stereochemistry of the methyl glucoside molecule plays a significant role in the enzymatic esterification process. The different hydroxyl groups on the glucose ring exhibit varying degrees of reactivity, which can be exploited to achieve stereoselective synthesis. researchgate.net Lipases often exhibit a preference for the primary hydroxyl group at the C6 position, leading to the preferential formation of 6-O-acyl esters. core.ac.uk This regioselectivity is a key advantage of enzymatic synthesis over chemical methods, which tend to be less specific. core.ac.uk

The choice of enzyme can influence the stereochemical outcome. For example, lipase from T. lanuginosus has been shown to be effective for the synthesis of 6-monoesters of sugars, while C. antarctica lipase B can be used to produce both mono- and diesters. scielo.br This allows for a degree of control over the final product composition.

Selective Functionalization of Methyl Glucoside Hydroxyl Groups

The methyl glucoside molecule presents four hydroxyl groups available for esterification. Their differing reactivities are a key factor in determining the final composition of methyl glucoside sesquistearate. nguyenstarch.com

Reactivity Profile of the Primary Alcohol Group at C6

The primary hydroxyl group at the C6 position of the glucopyranoside ring is generally the most reactive of the alcoholic hydroxyls. researchgate.net This increased reactivity is attributed to its greater steric accessibility compared to the secondary hydroxyl groups at the C2, C3, and C4 positions. researchgate.net The secondary hydroxyls are more sterically hindered and can be involved in intramolecular hydrogen bonding, which further reduces their reactivity. researchgate.net

This inherent reactivity difference is often exploited in both chemical and enzymatic synthesis to achieve selective acylation at the C6 position. For example, under controlled conditions, it is possible to preferentially form the 6-O-stearoyl-methyl glucoside.

Control of Mono- and Diester Ratios in Sesquistearate Formation

The term "sesquistearate" implies an average of 1.5 stearic acid units per methyl glucoside molecule, indicating a mixture of mono- and diesters. Controlling the ratio of these esters is crucial for tailoring the emulsifying and moisturizing properties of the final product. bocsci.com

Several factors influence the mono- to diester ratio:

Molar Ratio of Reactants: The initial molar ratio of methyl glucoside to the stearic acid derivative is a primary determinant. Increasing the molar excess of the acyl donor will favor the formation of diesters. dyu.edu.tw

Enzyme Selection: As mentioned earlier, different lipases exhibit different selectivities. Some, like T. lanuginosus lipase, favor monoester formation, while others, such as C. antarctica lipase B, can produce significant amounts of diesters. scielo.br

Reaction Time and Temperature: Longer reaction times and higher temperatures can lead to a higher degree of esterification, thus increasing the proportion of diesters. However, these conditions must be carefully optimized to avoid product degradation. ekb.eg

Solvent System: The choice of solvent can influence enzyme activity and substrate solubility, thereby affecting the reaction rate and the final product distribution. mdpi.com

Influence of Reaction Conditions on Esterification Efficiency and Selectivity

The efficiency and selectivity of the esterification process are highly dependent on various reaction parameters. Careful optimization of these conditions is essential for maximizing the yield of the desired methyl glucoside sesquistearate and controlling its composition.

| Parameter | Effect on Efficiency and Selectivity | Research Findings |

| Temperature | Affects reaction rate and enzyme stability. Higher temperatures generally increase the reaction rate but can lead to enzyme denaturation and product degradation. ekb.eg | Optimal temperatures for lipase-catalyzed synthesis are typically in the range of 30-65°C. dyu.edu.tw For the esterification of methyl glucoside with lauric acid using an immobilized lipase, an optimal temperature of 44.5°C was reported. dyu.edu.tw |

| Reaction Time | Longer reaction times generally lead to higher conversion rates and an increased proportion of diesters. ekb.eg | In one study, the synthesis of sucrose (B13894) stearate showed that a maximum yield was achieved after 3 hours, with longer periods not significantly improving the yield. ekb.eg For methyl glucoside laurate synthesis, an optimal reaction time of 8 hours was identified. dyu.edu.tw |

| Enzyme Load | Increasing the enzyme concentration generally increases the initial reaction rate. However, beyond a certain point, the increase may not be proportional due to mass transfer limitations or enzyme aggregation. nih.gov | In the synthesis of glucose monodecanoate, the product concentration increased with enzyme concentration up to a certain point, after which it decreased. nih.gov An enzyme amount of 15% was found to be optimal for the synthesis of methyl glucoside laurate. dyu.edu.tw |

| Substrate Molar Ratio | The molar ratio of methyl glucoside to the acyl donor is a critical factor in controlling the degree of esterification and the mono- to diester ratio. nih.gov | For the synthesis of methyl glucoside laurate, a substrate molar ratio of 1:3.1 (methyl glucoside to lauric acid) was found to be optimal. dyu.edu.tw In the synthesis of glucose stearate, a 1:2 molar ratio of glucose to stearic acid yielded the highest esterification rate. nih.gov |

| Water Activity/Molecular Sieves | In enzymatic esterification, water is a byproduct that can lead to the reverse reaction (hydrolysis). Removing water, often by using molecular sieves, shifts the equilibrium towards ester synthesis. nih.gov | The addition of molecular sieves has been shown to accelerate the esterification of sugars. nih.gov For instance, in the synthesis of glucose stearate, the addition of silica (B1680970) gel to adsorb water improved the conversion. nih.gov |

| Solvent Choice | The solvent must solubilize both the polar sugar and the non-polar acyl donor without inactivating the enzyme. researchgate.net | Tertiary alcohols like 2-methyl-2-butanol and mixtures with DMSO are effective solvents for the enzymatic synthesis of sugar esters. core.ac.ukmdpi.com The use of a bisolvent system of an ionic liquid and 2-methyl-2-butanol has shown superior productivity in some cases. mdpi.com |

Temperature and Pressure Optimization in Synthesis

The optimization of temperature and pressure is critical in driving the esterification reaction towards a high yield of methyl glucoside sesquistearate while minimizing degradation and side reactions. Esterification is an equilibrium-limited reaction, and temperature plays a dual role. masterorganicchemistry.com Elevating the temperature increases the reaction rate; for instance, the reaction rate for methyl glucoside formation at 100°C is significantly faster than at 65°C. google.com However, excessively high temperatures can lead to the thermal degradation of carbohydrates like methyl glucoside, resulting in discoloration and by-product formation. google.com

The synthesis of high-boiling-point esters, such as methyl glucoside sesquistearate, is often conducted at temperatures above 160°C. google.com Some related processes, like the formation of metallic soaps, can occur at even higher temperatures, ranging from 200°C to 400°C. google.com In practice, a temperature range of 100°C to 180°C is often employed for the esterification of fatty acids. researchgate.netmdpi.com

Role of Inert Atmosphere in Preventing Oxidation

The use of an inert atmosphere, typically by blanketing the reaction vessel with a gas like nitrogen or argon, is a crucial procedural step in the synthesis of methyl glucoside sesquistearate. reddit.comlibretexts.orgyoutube.com This practice serves two primary purposes: the prevention of oxidation and the exclusion of atmospheric moisture.

Furthermore, an inert atmosphere helps to maintain anhydrous conditions within the reaction system. reddit.comresearchgate.net Since esterification is a reversible reaction where water is a product, the presence of extraneous water from the atmosphere can shift the equilibrium back towards the reactants, thereby reducing the yield of the desired ester. masterorganicchemistry.comreddit.comresearchgate.net Specialized laboratory equipment, such as Schlenk lines or glove boxes, can be used to maintain a rigorously inert environment for sensitive reactions. libretexts.orgfiveable.me

Catalyst Selection and Its Impact on Yield and Purity

The choice of catalyst is a determining factor in the synthesis of methyl glucoside sesquistearate, profoundly influencing the reaction rate, yield, and purity of the final product. Both acid and base catalysts can be employed for esterification reactions, each with distinct mechanisms and operational considerations. mdpi.com

Alkali metal hydroxides, such as potassium hydroxide (B78521) (KOH), and alkoxides, such as sodium methoxide (B1231860) (CH₃ONa), are potent basic catalysts used in transesterification and saponification reactions. quora.comwikipedia.org In the context of producing methyl glucoside sesquistearate, these catalysts would function by deprotonating the hydroxyl groups of methyl glucoside, making them more nucleophilic and facilitating their attack on the carbonyl carbon of stearic acid.

Sodium methoxide is a widely used base in organic synthesis and serves as an effective catalyst for producing methyl esters from triglycerides in biodiesel production. wikipedia.orgextension.org It is typically prepared by reacting sodium with methanol. wikipedia.org When used as a catalyst, the active species is the methoxide ion (⁻OCH₃), which is a strong nucleophile. extension.org However, a significant drawback of using alkali hydroxides like NaOH or KOH is that they can react with the stearic acid to form soaps (saponification), which can complicate the purification process and reduce the yield of the desired ester. quora.comwikipedia.org The reaction of these hydroxides with the alcohol (methanol, if present) also produces water, which can negatively impact the esterification equilibrium. extension.org

Metallic soaps, which are metal salts of fatty acids, and related metal compounds can function as effective Lewis acid catalysts in esterification reactions. google.com Tin (stannous) based catalysts, in particular, have been shown to be effective for the esterification and transesterification of fatty acids. researchgate.netresearchgate.net Stannous salts, such as stannous oxalate, can be used to catalyze the formation of high-boiling-point esters. google.comgoogle.com The tin(II) cation acts as a Lewis acid, coordinating to the carbonyl oxygen of the stearic acid, which activates the carbonyl group towards nucleophilic attack by the methyl glucoside.

Litharge, a mineral form of lead(II) oxide (PbO), is another example of a metallic compound that can be used in the formation of metallic soaps and can act as a catalyst. google.compenoxgroup.comwikipedia.org The production of metallic soaps via a fusion process often involves reacting a metal oxide or hydroxide with a fatty acid at high temperatures. google.com These metallic compounds can offer advantages in terms of their stability at high reaction temperatures.

The selection between an alkali metal catalyst and a metallic soap catalyst for the synthesis of methyl glucoside sesquistearate involves a trade-off between reaction conditions, potential side reactions, and catalyst activity.

| Feature | Alkali Metal Catalysts (e.g., Sodium Methoxide) | Metallic Soap Catalysts (e.g., Stannous Salts) |

| Catalytic Nature | Basic (Brønsted-Lowry base) | Acidic (Lewis acid) |

| Mechanism | Deprotonation of alcohol to form a more potent nucleophile. extension.org | Activation of the carboxylic acid's carbonyl group. researchgate.net |

| Primary Application | Transesterification (e.g., biodiesel production). wikipedia.orgextension.org | Direct esterification of fatty acids. researchgate.netresearchgate.net |

| Potential Side Reactions | Saponification (soap formation) with free fatty acids. quora.comwikipedia.org | Can require higher temperatures; potential for metal contamination. |

| Reaction Conditions | Can be effective at lower temperatures. | Often requires higher temperatures for optimal activity. google.com |

| By-products | Can produce water if hydroxide catalysts are used. extension.org | Water is a primary by-product of the main reaction. |

Post-Synthesis Derivatization: Ethoxylation of Methyl Glucoside Sesquistearate

Mechanisms of Polyetherification with Ethylene (B1197577) Oxide

While methyl glucoside sesquistearate itself is not an ethoxylated compound, its derivatives are frequently produced through polyetherification with ethylene oxide to enhance properties like water solubility and emulsification performance. This process results in compounds such as PEG-20 methyl glucose sesquistearate. atamanchemicals.com The ethoxylation can be performed on the methyl glucoside molecule before esterification or on the methyl glucoside sesquistearate molecule after esterification. benchchem.comgoogle.com

The primary mechanism for polyetherification is a base-catalyzed anionic ring-opening polymerization of ethylene oxide. The process is typically initiated by deprotonating the hydroxyl groups on the methyl glucoside or its ester with a strong base, such as potassium hydroxide (KOH), to form highly nucleophilic alkoxide anions. google.com

The key steps in the mechanism are:

Initiation: A hydroxyl group on the methyl glucoside backbone is deprotonated by a base, creating an alkoxide.

ROH + B⁻ → RO⁻ + BH

(where ROH represents a hydroxyl group on the methyl glucoside structure and B⁻ is the base)

Propagation: The alkoxide anion attacks a molecule of ethylene oxide in a nucleophilic substitution reaction. This opens the strained three-membered ether ring and creates a new, longer alkoxide chain with a terminal negative charge. This new alkoxide can then react with another ethylene oxide molecule.

RO⁻ + n(CH₂CH₂O) → RO(CH₂CH₂O)n⁻

Termination: The reaction is typically terminated by neutralizing the mixture with an acid, such as lactic acid, which protonates the terminal alkoxide anion, resulting in a hydroxyl-terminated polyether chain. google.com

RO(CH₂CH₂O)n⁻ + H⁺ → RO(CH₂CH₂O)nH

This process results in a distribution of polyoxyethylene chain lengths attached to the methyl glucoside ester core.

Control of Ethoxylation Degree and Chain Length Distribution

The degree of ethoxylation—the average number of ethylene oxide units added per molecule—and the distribution of the polyoxyethylene (PEO) chain lengths are critical parameters that determine the final properties of the ethoxylated methyl glucoside sesquistearate, such as its hydrophilicity, viscosity, and emulsification capacity. atamanchemicals.com Precise control over these factors is essential for producing materials with consistent quality and performance. atamanchemicals.com

Several reaction parameters are carefully managed to control the outcome of the ethoxylation process:

Molar Ratio of Reactants: The most significant factor is the molar ratio of ethylene oxide to the methyl glucoside substrate. A higher concentration of ethylene oxide will result in a higher average degree of ethoxylation and longer PEO chains.

Temperature and Pressure: The reaction is typically conducted in high-pressure reactors at elevated temperatures (e.g., around 130°C). google.com These conditions influence the reaction kinetics. Higher temperatures increase the reaction rate but can also lead to a broader distribution of chain lengths and potentially more side reactions.

Catalyst Concentration: The amount of base catalyst affects the rate of initiation and propagation. Careful control of the catalyst concentration is necessary to ensure a uniform reaction. google.com

The final product is a mixture of molecules with varying PEO chain lengths, a characteristic known as polydispersity. The distribution of these chain lengths typically follows a Poisson distribution.

Table 1: Factors Influencing Ethoxylation Control

| Parameter | Effect on Ethoxylation |

|---|---|

| Molar Ratio (Ethylene Oxide:Substrate) | Directly correlates with the average degree of ethoxylation. Higher ratios lead to longer polyoxyethylene chains. atamanchemicals.com |

| Temperature | Affects reaction rate. Higher temperatures can lead to broader chain length distribution. atamanchemicals.com |

| Pressure | Maintained at elevated levels to keep ethylene oxide in the liquid phase and control its addition rate. atamanchemicals.comgoogle.com |

| Catalyst Concentration | Influences the rate of initiation and propagation of the polyether chains. google.com |

Analytical techniques are employed to characterize the final product. Gel permeation chromatography (GPC) can be used to determine the molecular weight distribution and polydispersity, while spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) confirm the chemical structure and the average degree of ethoxylation. benchchem.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Methyl glucoside sesquistearate |

| Methyl glucoside |

| Stearic acid |

| Ethylene oxide |

| PEG-20 methyl glucose sesquistearate |

| Potassium hydroxide |

| Lactic acid |

Interfacial Science and Colloidal Systems

Principles of Surfactancy in Methyl Glucoside Sesquistearate

The efficacy of methyl glucoside sesquistearate as a surface-active agent is rooted in its molecular structure, which features both water-loving (hydrophilic) and oil-loving (lipophilic) components. cosmileeurope.eu This dual nature allows it to position itself at the interface between immiscible phases, such as oil and water, and modify their interactions.

Nonionic Character and its Implications for Interfacial Adsorption

Methyl glucoside sesquistearate is classified as a non-ionic surfactant. sapphirebioscience.comechelon-inc.com This means its hydrophilic portion, derived from methyl glucoside, does not carry an electrical charge. The absence of a charge offers several advantages in formulation science. Unlike ionic surfactants, its performance is less affected by changes in pH or the presence of electrolytes in the system. This characteristic allows for consistent interfacial adsorption and performance across a wide range of conditions. The non-ionic nature also contributes to its mildness, making it suitable for applications requiring low irritation potential. specialchem.com

Hydrophilic-Lipophilic Balance (HLB) as a Predictive Parameter in Emulsification

The concept of the Hydrophilic-Lipophilic Balance (HLB) is a critical theoretical tool for predicting the emulsifying behavior of surfactants like methyl glucoside sesquistearate. The HLB system assigns a numerical value to a surfactant based on the relative proportion of its hydrophilic and lipophilic moieties. alfa-chemistry.com This value indicates the surfactant's preference for either water or oil, which in turn determines the type of emulsion it is likely to form and stabilize.

Emulsifiers with a higher HLB are more hydrophilic and are effective at stabilizing oil-in-water (O/W) emulsions, where oil droplets are dispersed in a continuous water phase. alfa-chemistry.com Conversely, surfactants with a low HLB are more lipophilic and are better suited for creating water-in-oil (W/O) emulsions. The theoretical framework of HLB allows formulators to select the appropriate emulsifier or blend of emulsifiers to achieve a stable emulsion with the desired characteristics for a specific oil phase. While specific HLB values are not discussed here, the principle dictates that the HLB of the emulsifier should align with the required HLB of the oil or oil blend to be emulsified for optimal performance.

Emulsion Stabilization Mechanisms

Methyl glucoside sesquistearate is an effective emulsifier, capable of creating and stabilizing emulsions through several key mechanisms. Its ability to form stable oil-in-water emulsions is particularly noteworthy.

Formation of Stable Oil-in-Water (O/W) Emulsions

Methyl glucoside sesquistearate is adept at forming stable oil-in-water (O/W) emulsions. ci.guide This is often achieved in combination with a more hydrophilic emulsifier, such as PEG-20 methyl glucose sesquistearate, to create a robust emulsifier system. ci.guideci.guide The combination of these two non-ionic surfactants can lead to the formation of liquid crystal structures at the oil-water interface. specialchem.com These ordered structures form a resilient film around the oil droplets, providing a steric barrier that prevents them from coalescing. This mechanism contributes significantly to the long-term stability of the emulsion. specialchem.com

Role in Interfacial Tension Reduction

A fundamental aspect of emulsification is the reduction of interfacial tension between the oil and water phases. cosmileeurope.eu Methyl glucoside sesquistearate, by adsorbing at the interface, lowers the energy required to create new surface area in the form of droplets. Research has shown that even small amounts of similar methyl glucoside esters can effectively lower the surface tension of water. researchgate.net This reduction in interfacial tension facilitates the dispersion of one liquid into the other with less mechanical energy, leading to the formation of finer and more stable emulsion droplets.

Particulate Stabilization and Suspension Capabilities

Beyond its role in liquid-liquid emulsions, methyl glucoside sesquistearate also demonstrates the ability to stabilize solid particles within a liquid medium. This is particularly relevant in formulations containing pigments or other solid active ingredients. lesielle.com The surfactant molecules can adsorb onto the surface of the solid particles, preventing them from aggregating and settling out of the suspension. This pigment dispersion capability ensures a uniform distribution of solids throughout the product, which is crucial for the performance and aesthetic appeal of many cosmetic and personal care products. lesielle.com

Solubilization Phenomena in Complex Systems

One of the most important functional properties of methyl glucoside sesquistearate is its ability to solubilize hydrophobic (water-insoluble) substances in aqueous systems. This is achieved through the formation of micelles, which act as micro-reservoirs for these poorly soluble compounds.

The solubilization process is driven by the amphiphilic nature of the surfactant molecules that form the micelle. In an aqueous environment, the methyl glucoside sesquistearate molecules arrange themselves into a spherical structure where the hydrophobic stearic acid tails are directed inward, creating a nonpolar, oil-like core. The hydrophilic methyl glucoside heads form the outer shell, which interacts with the surrounding water molecules.

Hydrophobic substances, which have low affinity for water, are spontaneously incorporated into the hydrophobic core of these micelles. This encapsulation shields the insoluble compound from the aqueous bulk phase, effectively increasing its apparent solubility in the water. researchgate.netijsred.com The efficiency of this solubilization depends on several factors, including the chemical compatibility between the hydrophobic substance and the micellar core, the size of the micelle, and the concentration of micelles in the solution. Sugar-based surfactants have been shown to be effective in enhancing the solubility of poorly water-soluble drugs through this micellar encapsulation mechanism. bibliotekanauki.plijsred.com

The ability of methyl glucose sesquistearate to solubilize hydrophobic compounds makes it a valuable excipient in the development of controlled delivery systems, particularly for pharmaceuticals and active cosmetic ingredients. pageplace.de Many therapeutic agents are poorly water-soluble, which limits their bioavailability and formulation options. nih.gov

In a controlled delivery system, methyl glucose sesquistearate can be used to:

Enhance Drug Loading: By forming micelles, it creates a vehicle to carry a higher concentration of a hydrophobic drug in an aqueous formulation than would be possible otherwise.

Act as a Drug Reservoir: The formulation can exist as a stable dispersion of drug-loaded micelles. The release of the active agent can be triggered by dilution in a physiological environment (e.g., upon oral administration or injection). When the surfactant concentration drops below the CMC, the micelles disassemble, releasing the encapsulated drug. mlsu.ac.in

Form Liquid Crystalline Phases: In combination with other surfactants (like its ethoxylated derivative, PEG-20 methyl glucose sesquistearate) and water, methyl glucose sesquistearate can form structured phases, such as lamellar liquid crystals. tandfonline.com These highly ordered, viscous structures can act as a matrix to entrap drug molecules, providing a mechanism for sustained release over time as the drug slowly diffuses out of the matrix. tandfonline.com

This glycolipid has been specifically explored as a solubilizing agent for controlled drug delivery, leveraging its micellization and phase behavior to improve the performance of poorly soluble active ingredients.

Rheological Properties and Phase Behavior in Aqueous Systems

Formation and Characterization of Liquid Crystalline Phases

In aqueous systems, methyl glucoside sesquistearate, often in combination with other surfactants, arranges itself into ordered structures known as liquid crystalline phases. These mesophases are intermediate states of matter between a crystalline solid and an isotropic liquid, exhibiting both order and fluidity.

Methyl glucoside sesquistearate is a key component in the formation of lamellar (Lα) liquid crystalline phases. ulprospector.com This phase consists of surfactant bilayers arranged in parallel sheets, separated by layers of water. The lipophilic stearic acid chains of the methyl glucoside sesquistearate molecules align with each other, forming the interior of the bilayer, while the hydrophilic methyl glucoside heads are oriented towards the aqueous phase. This structure is often referred to as a lamellar gel network (LGN) and is fundamental to the stabilizing and viscosity-increasing effects observed in many cream and lotion formulations. ulprospector.com These networks are formed by combining low- and high-HLB (hydrophilic-lipophilic balance) crystalline surfactants, where the bilayers bind water and swell, thereby thickening the system. ulprospector.com

The presence of lamellar liquid crystalline phases can be confirmed through birefringence studies using polarized light microscopy. researchgate.netupm.edu.my Because of their ordered, crystalline-like structure, these phases are optically anisotropic, meaning they can split a beam of polarized light into two rays. When observed through a polarizing microscope, lamellar phases exhibit characteristic optical patterns, such as "Maltese crosses" and "oily streaks," which are definitive indicators of their presence. researchgate.netupm.edu.my The stability of these structures can be observed; for instance, when heated, the oily streak patterns will eventually transition to an isotropic (non-birefringent) phase. upm.edu.my

Methyl glucoside sesquistearate is frequently used in conjunction with other surfactants to optimize emulsion stability and rheology. A particularly effective and widely studied combination is with PEG-20 methyl glucose sesquistearate. researchgate.nettandfonline.com The ratio between these two surfactants significantly influences the phase behavior and the extent of the liquid crystal region. researchgate.netupm.edu.my

Research on ternary systems containing methyl glucose sesquistearate (Glucate SS), PEG-20 methyl glucose sesquistearate (Glucamate SSE-20), and water has shown that lamellar (Lα) phases are detected at various weight ratios of the two emulsifiers. For example, at 80°C, lamellar phases were identified at weight ratios of 40/60, 30/70, and 20/80 for Glucate SS and Glucamate SSE-20. The combination of these surfactants can enhance emulsion viscosity and yield stress more effectively than other surfactant blends. It is the specific geometry and packing parameters of the surfactant mixture that permit the formation of the lamellar phase. ulprospector.com In factorial design studies for photoprotective formulations, methyl glucose sesquistearate (referred to as Wax 2) was evaluated alongside glyceryl stearate (B1226849) plus PEG-75 stearate (Wax 1), demonstrating its role in complex mixed systems. researchgate.net

Phase Behavior of Mixed Surfactant Systems at 80°C

Phase behavior of ternary systems composed of mixed surfactants (Methyl Glucose Sesquistearate and PEG-20 Methyl Glucose Sesquistearate), water, and medium chain triglycerides (MCT). The ratio of the mixed surfactants was varied to observe the resulting phases.

| Ratio of Methyl Glucose Sesquistearate to PEG-20 Methyl Glucose Sesquistearate (% w/w) | Observed Phases | Reference |

|---|---|---|

| 40/60 | Lamellar (Lα), Isotropic (L1), Two-phase (Lα + L1), Hexagonal (H1) | |

| 30/70 | Lamellar (Lα), Isotropic (L1), Two-phase (Lα + L1) | tandfonline.com |

| 20/80 | Lamellar (Lα), Isotropic (L1), Two-phase (Lα + L1) | |

| 2/3 | Largest liquid crystal region observed compared to other ratios | researchgate.net |

Rheological Profiling of Methyl Glucoside Sesquistearate Dispersions

The rheological profile of a formulation—its flow and deformation characteristics—is critical for consumer acceptance and product performance. Dispersions containing methyl glucoside sesquistearate exhibit distinct and desirable rheological properties due to the formation of the aforementioned liquid crystalline structures.

Formulations structured with methyl glucoside sesquistearate, typically as part of a lamellar gel network, exhibit viscoelastic properties. ulprospector.com This means they possess both viscous (liquid-like) and elastic (solid-like) characteristics. When a stress is applied, they can deform elastically and also flow. This duality is responsible for the desirable texture of many cosmetic creams, which feel substantial and structured in the container but spread easily on the skin. The viscoelasticity of emulsions containing blends of methyl glucose sesquistearate and PEG-20 methyl glucose sesquistearate is considered superior to that of systems using other emulsifiers.

A key rheological feature of dispersions containing methyl glucoside sesquistearate is that they are pseudoplastic, or shear-thinning. researchgate.net This means that their viscosity decreases as the applied shear rate increases. This behavior is highly desirable in cosmetic and topical products; the product is thick in the jar but thins upon application to the skin, allowing for easy spreading. astm.org

Furthermore, these systems often exhibit thixotropy, a time-dependent shear-thinning behavior. tandfonline.com After the shear is removed, the formulation does not instantly return to its original viscosity but takes a certain amount of time to rebuild its internal structure. tandfonline.com This property is beneficial as it allows the product to remain spreadable for a short period before setting on the skin. The thixotropic behavior, characterized by a hysteresis loop in rheograms, is directly correlated with the stability of the lamellar liquid crystal structure. tandfonline.com Studies have shown that the concentration of methyl glucose sesquistearate can have a significant positive effect on the thixotropy of a formulation. researchgate.net

Rheological Characteristics of Methyl Glucoside Sesquistearate Formulations

Summary of key rheological properties observed in formulations containing Methyl Glucoside Sesquistearate, often in combination with other emulsifiers.

| Rheological Property | Observation | Significance in Formulations | Reference |

|---|---|---|---|

| Viscoelasticity | Exhibits both viscous and elastic properties. | Provides a rich texture in the container while allowing for spreadability. | ulprospector.com |

| Shear-Thinning (Pseudoplasticity) | Viscosity decreases with increasing shear rate. | Facilitates easy dispensing and application of the product onto the skin. | researchgate.net |

| Thixotropy | Time-dependent recovery of viscosity after shear is removed. | Allows the product to be spread easily and then set up on the skin, contributing to film formation. | tandfonline.com |

Comparative Rheology with Analogous Surfactants

Methyl glucoside sesquistearate is often employed as a low-HLB surfactant in concert with a high-HLB counterpart to create stable oil-in-water emulsions. ulprospector.com Its performance in building viscosity and providing a desirable skin feel is often compared to other low-HLB non-ionic surfactants like glyceryl stearate and cetearyl alcohol.

Formulations containing methyl glucoside sesquistearate are noted for their ability to produce elegant, stable emulsions with excellent viscosity. ci.guideumfst.ro When paired with PEG-20 methyl glucose sesquistearate, it forms a synergistic emulsifier system that enhances emulsion viscosity and thixotropy, a property where the product thins upon application and rebuilds its structure at rest. This combination has been shown to exhibit superior yield stress and viscoelasticity compared to systems using other non-ionic surfactants.

While direct quantitative comparisons are scarce in publicly available literature, the following table provides a qualitative comparison based on formulation studies and supplier data.

| Surfactant System | Viscosity Building Capacity | Texture/Feel | Stability Enhancement |

| Methyl Glucoside Sesquistearate / PEG-20 Methyl Glucoside Sesquistearate | High | Elegant, non-tacky | Excellent, long-term stability |

| Glyceryl Stearate / High-HLB Emulsifier | Good | Can be waxy depending on concentration | Good, widely used |

| Cetearyl Alcohol / High-HLB Emulsifier | Good to High | Can impart a heavier feel | Good, contributes to emulsion body |

This table presents a qualitative summary based on available data. Direct comparative studies under identical conditions are limited.

Lamellar Gel Network (LGN) Formation and Stabilization

The primary mechanism by which methyl glucoside sesquistearate builds viscosity and stabilizes emulsions is through the formation of a lamellar gel network (LGN). ulprospector.comresearchgate.net An LGN is a three-dimensional network of crystalline surfactant bilayers that entrap the water phase of an emulsion, thereby increasing its viscosity and providing long-term stability. ulprospector.com

Contributions to System Viscosity and Stability

The formation of the LGN is the primary contributor to the viscosity of the emulsion. This network of swollen bilayers creates a semi-solid structure that resists flow. ulprospector.com The stability of the emulsion is enhanced in several ways: the network prevents the coalescence of oil droplets by creating a physical barrier, and it reduces the mobility of the dispersed phase. ulprospector.com The result is a stable product that resists phase separation over time and across a range of temperatures. ulprospector.com Blends of methyl glucoside sesquistearate and its ethoxylated counterpart, PEG-20 methyl glucose sesquistearate, are particularly noted for creating emulsions with exceptional long-term shelf life and viscosity stability. ci.guide

Engineering pH-, Salt-, and Peroxide-Stable Systems

A significant advantage of using methyl glucoside sesquistearate in LGN-based emulsions is the ability to formulate systems that are stable under challenging conditions, such as varying pH, the presence of electrolytes (salts), and even in the presence of oxidizing agents like peroxides. ulprospector.com

pH Stability: Non-ionic surfactants like methyl glucoside sesquistearate are inherently less sensitive to pH changes compared to their ionic counterparts. acs.org This allows for the formulation of products across a wider pH range without compromising the stability of the emulsion.

Salt Tolerance: The presence of electrolytes can often destabilize emulsions by disrupting the electrical double layer around droplets. However, the robust structure of the LGN formed with methyl glucoside sesquistearate provides a physical barrier that can mitigate these effects, leading to salt-tolerant formulations. ulprospector.com

Peroxide Stability: Lamellar gel networks are frequently used as the base for peroxide-containing products, such as hair color developers. ulprospector.com The ordered structure of the LGN can help to stabilize the peroxide, preventing its premature decomposition. While the precise mechanism of how methyl glucoside sesquistearate contributes to this is not extensively detailed in available literature, it is understood that the encapsulation of the peroxide within the stable gel network is a key factor.

The following table summarizes the stability characteristics of systems based on methyl glucoside sesquistearate:

| Stability Factor | Performance of Methyl Glucoside Sesquistearate-based LGNs |

| pH | Stable over a broad pH range due to its non-ionic nature. |

| Salt | Generally good tolerance to electrolytes due to the physical stability of the LGN. |

| Peroxide | Capable of forming stable systems with peroxides, commonly used in developer lotions. |

This table provides a summary of the stability attributes based on formulation principles and available literature.

Advanced Analytical and Characterization Methodologies for Methyl Glucoside Sesquistearate

The comprehensive characterization of methyl glucoside sesquistearate, a complex mixture resulting from the esterification of methyl glucoside with stearic acid, necessitates the use of advanced analytical techniques. The "sesqui-" prefix indicates an average degree of substitution of 1.5, implying the presence of methyl glucoside, its mono-, di-, and tri-stearate esters. Therefore, analytical methods must be capable of elucidating its structural features, confirming its fatty acid composition, quantifying the distribution of ester oligomers, and determining its thermal properties.

Interactions with Other Components in Multicomponent Systems

Compatibility and Synergistic Effects with Various Surfactant Classes

Methyl glucoside sesquistearate is known for its excellent compatibility with a broad range of surfactants, which allows formulators to create sophisticated and stable emulsion systems. google.comgoogle.com Its ability to work in synergy with other surfactants is a key factor in its widespread use.

Research and patent literature confirm that fatty acid esters of alkyl glycosides, such as methyl glucoside sesquistearate, are compatible with numerous anionic, zwitterionic, and nonionic surfactants. google.comgoogle.com This compatibility allows for the creation of blended surfactant systems with tailored properties. For instance, when used in conjunction with anionic surfactants, methyl glucoside sesquistearate can help to mitigate the potential for irritation often associated with these types of surfactants. rxweb-prd.com Its non-ionic nature means it does not interfere with the charge of anionic or cationic surfactants, allowing for stable formulations. ulprospector.com

A notable synergistic interaction occurs when methyl glucoside sesquistearate is paired with PEG-20 methyl glucose sesquistearate. This combination is known to create highly stable oil-in-water emulsions with long-term shelf life and viscosity stability. specialchem.com This pairing is particularly effective in forming lamellar liquid crystalline structures within the emulsion, which enhances both stability and the sensory experience of the product. researchgate.net

The primary function of an emulsifier is to reduce the interfacial tension between two immiscible liquids, such as oil and water, allowing for the formation of a stable emulsion. Methyl glucoside sesquistearate excels in this role, and its impact on interfacial properties is further enhanced when used in combination with other surfactants. acs.orgnih.gov

By forming a stable film at the oil-water interface, methyl glucoside sesquistearate prevents the coalescence of dispersed droplets, a critical factor in emulsion stability. The formation of liquid crystal structures, often observed when methyl glucoside sesquistearate is used with co-emulsifiers like PEG-20 methyl glucose sesquistearate, significantly strengthens this interfacial film. trulux.comresearchgate.net These structures create a more robust barrier against droplet coalescence and can also influence the release of active ingredients from the formulation.

The table below summarizes the compatibility and synergistic effects of Methyl Glucoside Sesquistearate with different surfactant classes.

| Surfactant Class | Compatibility | Synergistic Effects |

| Nonionic | High | Enhanced emulsion stability, formation of liquid crystal structures (especially with PEG-20 Methyl Glucose Sesquistearate). specialchem.comresearchgate.net |

| Anionic | Good | Mitigates irritation potential of anionic surfactants, stable in blended systems. rxweb-prd.comulprospector.com |

| Zwitterionic | Good | Compatible in various formulations, contributes to overall stability. google.comgoogle.com |

Interactions with Hydrophilic and Lipophilic Co-Formulants

The performance of methyl glucoside sesquistearate is also influenced by its interactions with other components in a formulation, including both water-soluble (hydrophilic) and oil-soluble (lipophilic) ingredients.

On the other hand, the stearic acid portion of the molecule provides lipophilic characteristics, allowing it to interact effectively with a wide range of oils and emollients. acs.orgnih.gov This dual affinity is fundamental to its emulsifying action, enabling it to bridge the gap between the oil and water phases of a formulation. lesielle.com

Influence on the Rheology of Complex Formulations

Rheology, the study of the flow of matter, is a critical aspect of cosmetic and pharmaceutical formulations, affecting everything from product stability to consumer perception. Methyl glucoside sesquistearate can significantly influence the rheological properties of emulsions.

Studies have shown that methyl glucoside sesquistearate can contribute to the viscosity of oil-in-water emulsions, in some cases reducing the need for additional thickening agents. specialchem.comci.guide In one study, a factorial design was used to evaluate the effect of methyl glucoside sesquistearate concentration on the rheological behavior of sunscreen formulations. The results indicated that this emulsifier had a significant positive effect on the consistency and thixotropic behavior of the formulations. researchgate.net Thixotropy is a desirable property in many topical products, as it allows for easy spreading during application, followed by a return to a higher viscosity, which helps the product stay in place.

The ability of methyl glucoside sesquistearate to form liquid crystalline networks, particularly when used with a co-emulsifier, is a key mechanism through which it influences rheology. trulux.comresearchgate.net These ordered structures can immobilize the continuous phase of the emulsion, leading to an increase in viscosity and improved stability.

The table below illustrates the influence of Methyl Glucoside Sesquistearate on the rheological properties of formulations.

| Rheological Parameter | Influence of Methyl Glucoside Sesquistearate |

| Viscosity | Contributes to increased viscosity, potentially reducing the need for other thickeners. specialchem.comci.guide |

| Thixotropy | Can impart thixotropic behavior, improving application properties. researchgate.net |

| Consistency | Positively influences the consistency index of formulations. researchgate.net |

Stabilization of Active Compounds within Delivery Systems

In addition to its role as an emulsifier and rheology modifier, methyl glucoside sesquistearate can also contribute to the stabilization of active ingredients within a delivery system. The formation of a stable emulsion is in itself a form of stabilization, as it prevents the separation of active ingredients that may be dissolved in either the oil or water phase.

The lamellar liquid crystalline structures formed by methyl glucoside sesquistearate and co-emulsifiers can encapsulate active ingredients, protecting them from degradation and controlling their release. This is particularly important for sensitive actives that may be susceptible to oxidation or hydrolysis.

Furthermore, by creating a stable and uniform film on the skin, formulations containing methyl glucoside sesquistearate can enhance the delivery and bioavailability of active ingredients. For instance, a stable emulsified gel system containing an emulsifier like PEG-20 methyl glucose sesquistearate was shown to be effective for the delivery of a combination of active ingredients, including hyaluronic acid. google.com While this example uses the ethoxylated version, the underlying principle of creating a stable delivery vehicle is also applicable to methyl glucoside sesquistearate.

Theoretical Modeling and Computational Studies

Molecular Dynamics Simulations of Interfacial Adsorption

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. By simulating the interactions within a system over time, MD can provide a detailed view of phenomena such as the adsorption of surfactant molecules at an oil-water interface.

For a molecule like methyl glucoside sesquistearate, MD simulations can elucidate how it positions itself at an interface, a key aspect of its function as an emulsifier. These simulations typically model the individual components of a system: water, an oil phase, and the surfactant molecules. Force fields, which are sets of parameters that define the potential energy of the system, are assigned to all atoms. For methyl glucoside esters, force fields such as TraPPE (Transferable Potentials for Phase Equilibria) or COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) can be employed. researchgate.netresearchgate.net

The simulation begins with the molecules in a defined configuration and then calculates their trajectories by integrating Newton's laws of motion. Ensembles like NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature) are used to mimic experimental conditions. mdpi.com Through these simulations, researchers can determine key parameters like the density profile across the interface, interfacial tension, and the orientation of the surfactant molecules. rsc.org For example, simulations would show the hydrophilic glucose headgroup orienting towards the aqueous phase while the lipophilic stearate (B1226849) tails penetrate the oil phase, revealing the molecular basis for emulsion stabilization.

Table 1: Typical Parameters in Molecular Dynamics Simulations for Interfacial Adsorption of Glycoside Esters

| Parameter | Description | Typical Value/Method |

| Force Field | Defines the potential energy and forces between atoms. | TraPPE, COMPASS III, OPLS-AA researchgate.netresearchgate.net |

| System Ensemble | Statistical mechanics framework to control thermodynamic variables. | NVT (Canonical), NPT (Isothermal-isobaric) mdpi.com |

| Simulation Time | The duration of the simulated physical time. | Nanoseconds (ns) to microseconds (µs) |

| Temperature Control | Algorithm to maintain a constant system temperature. | Nosé-Hoover thermostat, Berendsen thermostat mdpi.com |

| Interfacial Tension Calculation | Method to determine the surface energy at the interface. | Mechanical virial route (from pressure tensor components) researchgate.netrsc.org |

Predictive Modeling of Micellization and Aggregation Behavior

Above a specific concentration known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into aggregates called micelles. rutgers.edu Predicting the CMC and the average number of molecules per micelle (aggregation number) is essential for formulation design. Several computational models can predict this behavior for non-ionic surfactants like methyl glucoside sesquistearate.

Dissipative Particle Dynamics (DPD): This is a coarse-grained simulation technique that can model larger systems over longer timescales than classical MD. DPD has been successfully used to predict the micellar self-assembly and CMC of non-ionic surfactants by defining interaction parameters based on experimental data from reference compounds. rutgers.edu

Implicit-Solvent Models: These models simplify simulations by treating the solvent (water) as a continuous medium rather than individual molecules. Combined with techniques like Grand Canonical Monte Carlo (GCMC) simulations, these models can predict CMC and aggregation numbers that are in near-quantitative agreement with experimental results for various non-ionic surfactants. nih.gov

Self-Consistent Field (SCF) Theory: This statistical approach models the distribution of molecules in a system, such as a micelle. SCF theory can compute the CMC and demonstrate how the molecular architecture, like the structure of the hydrocarbon tail, influences micellization. acs.org

Machine Learning Approaches: More recent methods utilize machine learning, such as graph neural networks (GNNs), to predict the CMC. These models learn from large datasets of different surfactant structures and their known CMCs to make highly accurate predictions for new molecules. chemrxiv.org

Table 2: Comparison of Predictive Models for Surfactant Micellization

| Modeling Technique | Principle | Key Outputs | Strengths |

| Dissipative Particle Dynamics (DPD) | Coarse-grained particle simulation. rutgers.edu | CMC, Aggregation Number, Micelle Shape | Can model large systems and long timescales. |

| Implicit-Solvent GCMC | Monte Carlo simulation with a continuous solvent model. nih.gov | CMC, Aggregation Number | Computationally efficient; good agreement with experiments. nih.gov |

| Self-Consistent Field (SCF) Theory | Statistical mechanics approach for polymer and surfactant systems. acs.org | CMC, Micelle Structure, Adsorption Isotherms | Provides insight into structure-property relationships. acs.org |

| Graph Neural Networks (GNNs) | Machine learning model that operates on molecular graphs. chemrxiv.org | CMC | High predictive accuracy across diverse surfactant types. chemrxiv.org |

Free-Volume Theory-Based Viscosity Models for Methyl Glucoside Esters

The viscosity of a formulation is a critical physical property. Free-Volume Theory (FVT) provides a framework for modeling the viscosity of liquids, including solutions containing methyl glucoside esters. The core idea of FVT is that the flow of a fluid is limited by the availability of "free volume"—the space between molecules that allows them to move.

FVT-based models relate viscosity to the free-volume fraction of the system. cetjournal.it These models can be coupled with an equation of state (EoS), such as the soft-SAFT (Statistical Associating Fluid Theory) or a cubic EoS like Peng-Robinson, to calculate the density and other thermodynamic properties required for the viscosity prediction. cetjournal.itnih.gov

A modified free volume theory (MFVT) has been developed where the energy barrier for molecular movement is expressed in terms of the internal cohesive energy of the fluid rather than just its density. cetjournal.it This approach results in a three-parameter model that can accurately represent the dynamic viscosity of various fluids over wide temperature and pressure ranges. cetjournal.itcetjournal.it For methyl glucoside esters, these models would be parameterized by fitting the model equations to experimental viscosity data, allowing for the prediction of viscosity under different conditions.

Table 3: Key Parameters in a Modified Free-Volume Theory (MFVT) Viscosity Model

| Parameter | Symbol | Description |

| Characteristic Molar Volume | L* | Represents the volume occupied by the molecules themselves. |

| Overlap Factor | α | Accounts for the degree to which free-volume elements can be shared by more than one molecule. |

| Energy Barrier Parameter | B | Relates to the minimum energy required for a molecule to jump to an adjacent void. |

| Based on the model described in Macias-Salinas R., 2023. cetjournal.it |

Computational Approaches to Understanding Structure-Function Relationships

Computational chemistry offers powerful tools to establish relationships between the molecular structure of a compound and its functional properties. For methyl glucoside sesquistearate, these methods can explain how its specific arrangement of atoms leads to its effectiveness as an emulsifier or skin-conditioning agent.

Quantum Mechanical (QM) Methods: Techniques like Density Functional Theory (DFT) can be used to optimize the geometry of the molecule and calculate its electronic properties, such as the molecular electrostatic potential. nih.gov These calculations help in understanding the polarity and reactivity of different parts of the molecule, which governs its interactions with other substances.

Quantitative Structure-Property Relationship (QSPR): QSPR models are statistical models that correlate variations in molecular structure with changes in physicochemical properties. For sugar esters, QSPR can be used to predict properties like CMC, solubility, and interfacial tension based on molecular descriptors that quantify structural features like alkyl chain length and head group size. nih.govmdpi.com

Molecular Modeling and Visualization: Building 3D models of molecules allows for a qualitative understanding of their properties. For instance, comparing the 3D shape and electrostatic potential maps of different sugar esters can help explain observed differences in hydrophobicity and packing behavior at interfaces. mdpi.com These comprehensive computational analyses are crucial for establishing the structure-function relationships needed to design and modify molecules for specific applications. nih.govscispace.com

Table 4: Computational Methods for Structure-Function Analysis of Sugar Esters

| Computational Method | Information Provided | Application Example |

| Density Functional Theory (DFT) | Optimized molecular geometry, electronic properties (e.g., orbital energies, electrostatic potential). nih.gov | Understanding the reactivity and interaction sites of the glucose headgroup and stearate tail. |

| Quantitative Structure-Property Relationship (QSPR) | Predictive models linking molecular descriptors to physical properties. nih.gov | Predicting the CMC of a new methyl glucoside ester based on its alkyl chain length. |

| Molecular Geometry Optimization | The lowest energy, most stable 3D conformation of the molecule. nih.govmdpi.com | Comparing the spatial arrangement of different isomers to explain differences in physical properties like solubility. |

| Molecular Electrostatic Potential (MEP) Mapping | Visualization of charge distribution on the molecular surface. mdpi.com | Identifying polar (hydrophilic) and non-polar (lipophilic) regions to predict interfacial orientation. |

Emerging Research Directions and Future Perspectives

Development of Novel Methyl Glucoside Sesquistearate Derivatives with Tailored Functionalities

The core structure of methyl glucoside sesquistearate offers a versatile platform for chemical modification to create derivatives with enhanced or entirely new functionalities. Research in this area is focused on altering both the hydrophilic glucose moiety and the hydrophobic stearic acid chains.

One approach involves the etherification or ethoxylation of the free hydroxyl groups on the methyl glucoside head. By reacting methyl glucoside with ethylene (B1197577) oxide, for instance, poly(oxy-1,2-ethanediyl) chains can be introduced. This modification, creating compounds like PEG-20 methyl glucose sesquistearate, significantly alters the hydrophilic-lipophilic balance (HLB), leading to derivatives with stronger emulsifying properties for a wider range of oils. specialchem.com Further esterification of these ethoxylated derivatives with fatty acids can yield a diverse family of non-ionic surfactants with a broad spectrum of properties. google.com

Another avenue of research is the synthesis of derivatives with different fatty acid chains. While stearic acid provides excellent emollience and thickening properties, replacing it with other saturated or unsaturated fatty acids can tailor the sensory profile, stability, and compatibility of the resulting ester. For example, using oleic acid could result in a derivative with a lighter feel and different solubility characteristics. google.com The synthesis of a variety of 6-O-acyl methyl glucopyranoside esters has demonstrated that modifying the acyl chain length and functionality can lead to compounds with specific biological activities, such as antimicrobial properties. nih.gov

Furthermore, researchers are exploring the creation of "gemini" or dimeric surfactants by linking two methyl glucoside sesquistearate molecules. Such structures can exhibit significantly lower critical micelle concentrations (CMC) and superior surface activity compared to their monomeric counterparts, opening up possibilities for highly efficient emulsification and delivery systems.

The table below summarizes potential modifications and their expected impact on functionality.

| Modification Approach | Target Moiety | Reagents/Process | Expected Functional Outcome |

| Ethoxylation | Methyl Glucoside | Ethylene Oxide | Increased hydrophilicity, altered HLB, enhanced emulsification |

| Acylation | Methyl Glucoside | Various Acyl Halides/Acids | Introduction of new functionalities (e.g., antimicrobial), modified sensory profile |

| Linkage Chemistry | Full Molecule | Linking Agents | Creation of gemini (B1671429) surfactants with enhanced surface activity |

Exploration of Advanced Catalytic Systems for Enhanced Green Synthesis

The traditional chemical synthesis of methyl glucoside sesquistearate often involves high temperatures and acid catalysts, which can lead to byproducts and discoloration. google.com To align with the principles of green chemistry, significant research is being directed towards advanced catalytic systems that offer milder reaction conditions, higher selectivity, and improved sustainability.

Enzymatic catalysis, particularly using lipases, has emerged as a highly promising alternative. google.comrsc.org Lipases can catalyze the esterification of methyl glucoside with fatty acids with high regioselectivity, often targeting the primary hydroxyl group at the C-6 position of the glucose ring. rsc.org This selectivity reduces the formation of complex mixtures of mono-, di-, and tri-esters, leading to a more defined product with consistent properties. Studies on the enzymatic synthesis of carbohydrate fatty acid esters have shown that this method can proceed under significantly lower temperatures and without the need for harsh solvents. digitellinc.commdpi.com

Research is focused on optimizing enzymatic processes by:

Immobilization of Lipases: Immobilizing enzymes like Candida antarctica lipase (B570770) B (CALB) on solid supports enhances their stability, reusability, and ease of separation from the reaction mixture, making the process more cost-effective and scalable. digitellinc.commdpi.com

Solvent Selection: Investigating greener, non-classical solvents such as propylene (B89431) carbonate and ethylene carbonate to replace traditional organic solvents, thereby reducing the environmental impact of the synthesis. digitellinc.com

Process Optimization: Utilizing techniques like response surface methodology (RSM) to model and optimize reaction parameters such as substrate molar ratio, catalyst concentration, and reaction time to maximize yield and efficiency. arpnjournals.org

The table below outlines different catalytic systems being explored for the synthesis of methyl glucoside esters.

| Catalyst Type | Example | Key Advantages | Research Focus |

| Enzymatic | Immobilized Candida antarctica Lipase B (CALB) | High selectivity, mild reaction conditions, reduced byproducts, reusability. digitellinc.commdpi.com | Optimization of reaction media, enzyme immobilization techniques, scalability. digitellinc.com |

| Heterogeneous Acid | Solid Acid Catalysts (e.g., Zeolites, Resins) | Ease of separation, potential for continuous processes, reduced corrosion. | Catalyst design for improved activity and selectivity at lower temperatures. |

| Phase Transfer | Modified Glycerin | Enhanced reaction rates between immiscible reactants. | Development of biodegradable and non-toxic phase transfer catalysts. patsnap.com |

Integration into Advanced Material Science Applications Beyond Traditional Uses

While methyl glucoside sesquistearate is predominantly used in cosmetics and personal care, its unique properties as a bio-based, non-ionic surfactant are opening doors to applications in advanced material science. Its ability to form stable emulsions and self-assemble into ordered structures is being explored for novel purposes.

Drug Delivery Systems: The glycolipid nature of methyl glucoside sesquistearate makes it a candidate for creating nanocarriers like nanoemulsions and vesicles for the controlled delivery of therapeutic agents. Its biocompatibility and ability to solubilize poorly water-soluble drugs are key advantages.

Biopesticides and Agrochemicals: In agriculture, alkyl polyglucosides (a related class of sugar-based surfactants) are used to enhance the efficacy of pesticides and herbicides. irocoatingadditive.com They can improve the wetting and spreading of formulations on plant surfaces and can even exhibit inherent insecticidal or fungicidal activity. irocoatingadditive.com

Advanced Foams and Gels: The foaming properties of related sugar-based surfactants are being utilized in applications like fire-fighting foams and industrial cleaning agents. irocoatingadditive.com The ability to form stable gel networks in combination with other materials could be leveraged in tissue engineering scaffolds or as rheology modifiers in advanced coatings.

Textile and Paper Industries: As a softening and dyeing auxiliary in the textile industry and to improve the softness of paper, the application of alkyl polyglucosides demonstrates a move into industrial processing. irocoatingadditive.com

Deeper Understanding of Supramolecular Structures in Complex Mixtures

The functionality of methyl glucoside sesquistearate in a formulation is intrinsically linked to its ability to self-assemble into supramolecular structures such as micelles, vesicles, and liquid crystalline phases. digitellinc.comlu.se A deeper understanding of this behavior in complex mixtures is crucial for designing next-generation products with superior stability and performance.

Advanced analytical techniques are being employed to probe these structures:

Scattering Techniques: Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful tools for characterizing the size, shape, and arrangement of micelles and other aggregates in solution. frontiersin.org

Rheology: Rheological studies provide insights into the viscoelastic properties of formulations, which are directly influenced by the underlying supramolecular network formed by the emulsifier. lu.se For instance, the formation of elongated, wormlike micelles can lead to a significant increase in viscosity. lu.se

Microscopy: Confocal and cryo-electron microscopy allow for the direct visualization of emulsion droplets and the lamellar structures that stabilize them. frontiersin.org

Research is focusing on how the self-assembly of sugar-based surfactants is influenced by factors such as the presence of co-surfactants, electrolytes, active ingredients, and variations in temperature and pH. researchgate.net Understanding these interactions is key to preventing phase separation, controlling texture, and ensuring the effective delivery of active components. For example, studies have shown that the anomeric configuration (α vs. β) of the glycoside can significantly impact the packing of headgroups, leading to different self-assembled structures and rheological behaviors. lu.se

Predictive Design of Methyl Glucoside Sesquistearate-Based Formulations through Computational Chemistry

The traditional approach to formulation development often relies on extensive trial-and-error experimentation, which is both time-consuming and resource-intensive. digitellinc.com Computational chemistry and molecular modeling are emerging as powerful tools to predict and design formulations in silico, accelerating the development process.

Machine Learning (ML) and AI: Researchers are developing ML models trained on large datasets of surfactant properties and phase diagrams to predict the behavior of new formulations. digitellinc.comnih.gov These models can take the molecular structure of a surfactant as input and predict its phase behavior under various conditions, significantly reducing the need for exhaustive experimental screening. digitellinc.comdigitellinc.com

Quantitative Structure-Property Relationship (QSPR): QSPR models establish mathematical relationships between the chemical structure of a molecule and its physicochemical properties. digitellinc.com These models can be used to predict properties like critical micelle concentration (CMC), surface tension, and the hydrophilic-lipophilic balance (HLB) of novel methyl glucoside sesquistearate derivatives before they are synthesized. acs.org

Molecular Dynamics (MD) Simulations: MD simulations can provide atomistic-level insights into the self-assembly process of surfactants. osti.gov They can be used to visualize how methyl glucoside sesquistearate molecules arrange themselves at an oil-water interface, how they interact with other formulation components, and how these interactions influence emulsion stability.